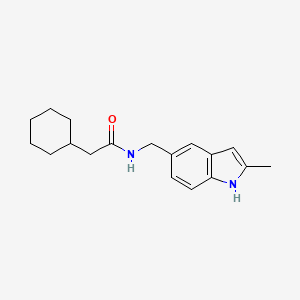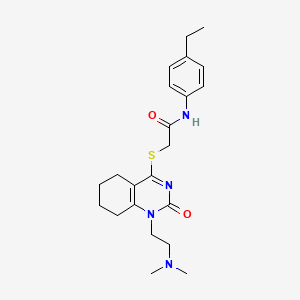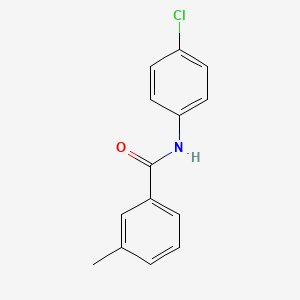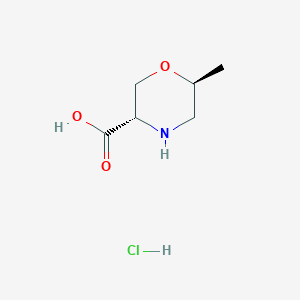
1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Similarly, the synthesis of N-substituted benzimidazole derivatives can be achieved through alkylation reactions, as demonstrated in the study of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone . These methods could potentially be adapted for the synthesis of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the novel compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized using FT-IR, NMR, and X-ray diffraction methods . These techniques could be employed to determine the molecular structure of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be complex, as seen in the kinetics and mechanism of transformation reactions involving S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide . Understanding the chemical reactions of similar compounds can provide insights into the reactivity of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, including potential catalytic processes and reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For example, the study of pyrrole derivatives synthesized from 1-methyl-3-(cyanomethyl)benzimidazolium bromide revealed their minimal phytotoxicity and varying degrees of toxicity to aquatic organisms . These properties are important for assessing the safety and environmental impact of new compounds, including 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
科学的研究の応用
Synthesis and Toxicity Evaluation
Synthesis and Evaluation of Pyrrole Derivatives : A study explored the synthesis of new pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, aiming to develop new calcium channel blockers. These derivatives were synthesized via a one-pot reaction, demonstrating promising biological activity and low acute toxicity, indicating their potential for further pharmacological exploration (Ivan et al., 2021).
Biological Evaluation of Derivatives
Antimicrobial Activity of Coumarin Derivatives : Research on coumarin derivatives showed that they could be synthesized through reactions involving compounds like 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones, displaying antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Al-Haiza et al., 2003).
Chemical Transformations and Biological Activities
Synthesis and Characterization of Benzamide Derivatives : A study reported the synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, highlighting their structural properties through NMR, FT-IR, and LC-MS analysis. This foundational work supports the exploration of these compounds for various biological applications (Achugatla et al., 2017).
Luminescent Properties and Coordination Polymers
Luminescent Properties of Organoplatinum(II) Complexes : Research into 2-(2'-pyridyl)benzimidazole derivative ligands and their organoplatinum(II) complexes unveiled their blue luminescent properties and the transition to orange luminescence in mononuclear and polynuclear complexes. This study suggests their potential use in materials science, particularly in developing luminescent materials (Liu et al., 2005).
Coordination Chemistry and Sensor Development
Copper(II) Complex as a Fluorescent Sensor for Dopamine : A copper(II) complex derived from a benzimidazole-based ligand demonstrated significant potential as a fluorescent sensor for dopamine, showcasing a high association constant. This highlights the compound's utility in detecting biologically relevant molecules, paving the way for advances in biochemical sensing technologies (Khattar & Mathur, 2013).
特性
IUPAC Name |
1-(4-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFLZLSHCKYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)


![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)


![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)


![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

